Spectroscopic Properties of Basic Red 18 for Fluorescence Microscopy: An In-depth Technical Guide
Spectroscopic Properties of Basic Red 18 for Fluorescence Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 18 is a cationic monoazo dye belonging to the extensive family of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[1][2] While many azo dyes are known for their use in the textile industry due to their vibrant colors, their application in biological sciences, particularly in fluorescence microscopy, is an area of growing interest.[3] The cationic nature of Basic Red 18 facilitates its interaction with anionic components of the cell, suggesting its potential as a fluorescent probe for specific cellular structures. This guide provides a comprehensive overview of the known spectroscopic properties of Basic Red 18 and outlines detailed experimental protocols for its characterization and application in fluorescence microscopy. Due to the limited availability of specific photophysical data for Basic Red 18, this guide also presents methodologies for determining these properties, drawing parallels with similar azo dyes where necessary.
Chemical and Physical Properties
Basic Red 18 is a dark red powder with good solubility in water.[2][3] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | Basic Red 18 | [2] |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [2] |
| Molecular Weight | 426.34 g/mol | [2] |
| CAS Number | 14097-03-1 | [2] |
| Appearance | Dark red powder | [3] |
Spectroscopic Properties
The color of azo dyes arises from the extended π-electron system created by the azo group in conjunction with aromatic rings. The absorption of light in the visible spectrum excites these π-electrons to higher energy states. While many azo dyes exhibit low fluorescence due to efficient non-radiative decay pathways, some, like Disperse Red 19, have been shown to be fluorescent.[4][5]
The spectroscopic properties of Basic Red 18 are crucial for its application in fluorescence microscopy. The following table summarizes the available data and indicates where further experimental determination is required. A related compound, Disperse Red 19, provides some insight into the potential spectral range of Basic Red 18.[4]
| Parameter | Value (Basic Red 18) | Value (Disperse Red 19, for comparison) | Reference |
| Absorption Maximum (λmax) | ~540-550 nm (in aqueous solution) | 495 nm (in ethanol) | [4] |
| Emission Maximum (λem) | Not explicitly reported. | 640 nm (in ethanol) | [4] |
| Stokes Shift | To be determined | 145 nm | [4] |
| Molar Extinction Coefficient (ε) | To be determined | Not explicitly reported. | |
| Fluorescence Quantum Yield (ΦF) | Not explicitly reported. | Not explicitly reported, but described as "highly fluorescent". | [4] |
| Fluorescence Lifetime (τF) | Not explicitly reported. | Not explicitly reported. |
Note: The spectroscopic properties of dyes are highly dependent on their environment, including the solvent polarity.[6][7][8][9][10]
Experimental Protocols
To fully characterize Basic Red 18 for fluorescence microscopy, the following experimental protocols are proposed.
Determination of Absorption and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of Basic Red 18 in various solvents.
Methodology:
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Sample Preparation: Prepare a stock solution of Basic Red 18 in a suitable solvent (e.g., ethanol, water, PBS). Prepare a series of dilutions to find an optimal concentration with an absorbance between 0.1 and 0.5 at the expected λmax.
-
Absorbance Measurement: Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the diluted Basic Red 18 solution from 300 nm to 700 nm. The wavelength with the highest absorbance is the λmax.
-
Fluorescence Measurement: Use a spectrofluorometer to measure the emission spectrum. Excite the sample at its λmax and scan the emission wavelengths over a range starting from ~20 nm above the excitation wavelength to 800 nm. The wavelength with the highest fluorescence intensity is the λem.
-
Data Analysis: Plot absorbance and fluorescence intensity as a function of wavelength. Calculate the Stokes shift by subtracting the λmax from the λem.
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capacity of Basic Red 18.
Methodology:
-
Sample Preparation: Prepare a series of at least five known concentrations of Basic Red 18 in a specific solvent.
-
Absorbance Measurement: Measure the absorbance of each solution at the λmax using a spectrophotometer with a 1 cm path length cuvette.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.
Determination of Relative Fluorescence Quantum Yield
Objective: To measure the efficiency of fluorescence emission of Basic Red 18 relative to a known standard.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to Basic Red 18. Rhodamine 101 (ΦF ≈ 0.91 in ethanol) is a potential candidate.[11]
-
Sample and Standard Preparation: Prepare a series of dilutions for both Basic Red 18 and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement: For both the sample and the standard, measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity across the emission spectrum.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of Basic Red 18 (ΦF,X) can be calculated using the following equation:[12]
ΦF,X = ΦF,S * (mX / mS) * (nX² / nS²)
Where:
-
ΦF,S is the quantum yield of the standard.
-
mX and mS are the slopes of the linear fits for the sample and standard, respectively.
-
nX and nS are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Determination of Fluorescence Lifetime
Objective: To measure the average time Basic Red 18 spends in the excited state.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.[13]
-
Sample Preparation: Prepare a dilute solution of Basic Red 18 in the desired solvent.
-
Data Acquisition: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the λmax of the dye. Detect the emitted photons using a high-speed detector. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.
-
Data Analysis: A histogram of photon arrival times is generated, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τF).[13]
Live-Cell Staining with Basic Red 18 for Fluorescence Microscopy
Objective: To visualize cellular structures using Basic Red 18 as a fluorescent probe.
Methodology:
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of Basic Red 18 in a serum-free cell culture medium. A starting concentration range of 0.1 to 5 µM is recommended.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with filters appropriate for excitation around 550 nm and emission detection around 570 nm.
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of Basic Red 18.
Experimental Workflow for Live-Cell Staining and Fluorescence Microscopy
Caption: Workflow for live-cell staining and imaging with Basic Red 18.
Conclusion
Basic Red 18 holds promise as a fluorescent probe for cellular imaging, owing to its cationic nature and visible light absorption. However, a comprehensive understanding of its photophysical properties is essential for its effective and quantitative application in fluorescence microscopy. This guide has summarized the currently available information and provided detailed experimental protocols to determine the key spectroscopic parameters, including absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and lifetime. The provided workflows offer a clear roadmap for researchers to characterize Basic Red 18 and integrate it into their fluorescence microscopy studies. Further research to elucidate these properties will be invaluable for the scientific community, enabling the full potential of this dye to be realized in biological and biomedical research.
References
- 1. Basic Red 18 - Wikipedia [en.wikipedia.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Basic Red 18 [chembk.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 8. DSpace [escholarshare.drake.edu]
- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 10. Solvent effect on the spectral properties of Neutral Red | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. leica-microsystems.com [leica-microsystems.com]
